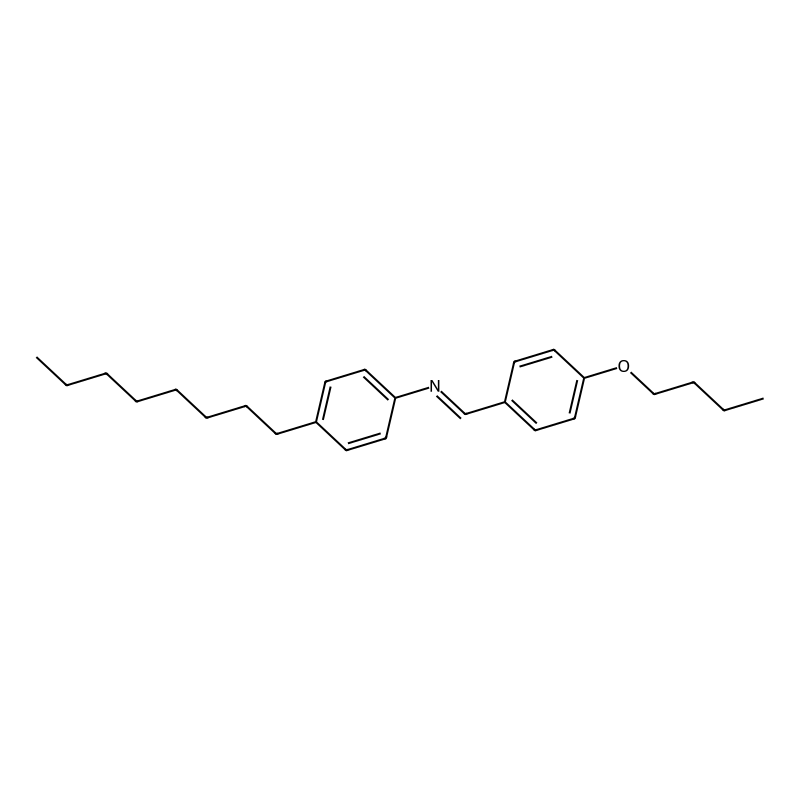

p-Butoxybenzylidene p-octylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Light Scattering Studies

Scientific Field: Physics

Application Summary: BBOA has been used in light scattering studies to analyze the intensity of the spectrum of light scattered from the director fluctuations of BBOA around the nematic to smectic-A transition .

Methods of Application: The experiment involved the use of light scattering techniques to study the director fluctuations of BBOA. The intensity of the scattered light was then analyzed .

Results: The critical properties of this single-layer material were found to be wholly analogous to the well-studied bilayer smectics. The He analogy holds only for the nematic phase while it breaks down for T < Tc. The unusually large temperature dependence of the splay elastic constant K1 can be partly understood on the basis of an enhancement of the nematic order parameter S by the smectic ordering .

Shear Mechanical Properties

Scientific Field: Material Science

Application Summary: BBOA has been used to study the shear mechanical properties of freely suspended films of liquid crystal in the smectic-A and smectic-B phases .

Methods of Application: The experiment involved measuring the shear mechanical properties of freely suspended films of BBOA in the smectic-A and smectic-B phases .

Results: All films showed solid-like response well above the bulk A-B transition temperature. Both the in-plane shear modulus and shear dissipation exhibited a very strong frequency dependence in the A and B phases .

Deuterium Relaxation Experiments

Scientific Field: Chemistry

Application Summary: BBOA has been used in deuterium relaxation experiments .

Methods of Application: The experiment involved carrying out deuterium relaxation experiments on BBOA, which had been deuterated in the aniline ring and along the octyl chain .

Surface Tension Measurement

Application Summary: BBOA has been used in experiments to measure surface tension, particularly in smectic-A and -B phases .

Methods of Application: The experiment involved the use of vibrating membranes to measure the surface tension of BBOA in the smectic-A and smectic-B phases .

Optical Properties in Electric Field

Scientific Field: Optics

Application Summary: BBOA has been used to study the effect of an electric field on the structural and optical properties of fluorinated freely suspended smectic films .

Methods of Application: The experiment involved applying an electric field to fluorinated freely suspended smectic films of BBOA and studying the resulting changes in structural and optical properties .

p-Butoxybenzylidene p-octylaniline is an organic compound with the chemical formula C25H35NO. It belongs to a class of compounds known as liquid crystals, specifically within the category of p-alkylbenzylidene-p-alkylanilines. This compound features a butoxy group attached to a benzylidene moiety, which is further linked to an octylaniline structure. The molecular weight of p-butoxybenzylidene p-octylaniline is approximately 365.55 g/mol. Its structural characteristics contribute to its unique liquid crystalline properties, making it of interest in various applications, particularly in display technologies and materials science .

The chemical behavior of p-butoxybenzylidene p-octylaniline is influenced by its liquid crystalline nature. It can undergo several reactions typical for compounds with aldehyde and amine functionalities, including:

- Condensation Reactions: The compound can participate in condensation reactions, forming imines or other derivatives when reacted with primary amines.

- Thermal Reactions: Upon heating, it may exhibit phase transitions characteristic of liquid crystals, transitioning between different mesophases such as smectic and nematic phases .

These reactions are crucial for understanding the stability and phase behavior of the compound under various conditions.

The synthesis of p-butoxybenzylidene p-octylaniline typically involves the following steps:

- Formation of Benzylidene Derivative: The initial step involves the condensation reaction between p-butoxybenzaldehyde and p-octylaniline. This reaction generally occurs under acidic conditions to facilitate the formation of the imine linkage.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity p-butoxybenzylidene p-octylaniline.

- Characterization: The final product is characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm its structure and purity .

p-Butoxybenzylidene p-octylaniline has several notable applications:

- Liquid Crystal Displays: Due to its liquid crystalline properties, it is utilized in the manufacturing of liquid crystal displays (LCDs), where it helps control light modulation.

- Research Material: It serves as a model compound in studies related to phase transitions and liquid crystal behavior.

- Optoelectronic Devices: Its unique properties make it suitable for use in various optoelectronic applications, including sensors and light-emitting devices .

Interaction studies involving p-butoxybenzylidene p-octylaniline primarily focus on its phase behavior and interactions with other materials. For instance, research has explored how this compound interacts with different solvents and additives, affecting its liquid crystalline properties and stability. These studies are critical for optimizing formulations in display technology and understanding its fundamental physical chemistry .

p-Butoxybenzylidene p-octylaniline shares similarities with several other compounds in the p-alkylbenzylidene-p-alkylaniline family. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| p-Hexyloxybenzylidene p-octylaniline | Hexyloxy group instead of butoxy | Different thermal stability and phase transition behavior |

| p-Octyloxybenzylidene p-nonylaniline | Octyloxy group | Enhanced solubility in non-polar solvents |

| p-Dodecyloxybenzylidene p-decylaniline | Dodecyloxy group | Exhibits higher melting point due to longer alkyl chain |

The uniqueness of p-butoxybenzylidene p-octylaniline lies in its specific combination of functional groups and alkyl chain lengths, which influence its melting point, phase behavior, and compatibility with various substrates used in electronic applications .

p-Butoxybenzylidene p-octylaniline represents a prototypical example of thermotropic liquid crystalline polymorphism, exhibiting a rich sequence of mesophases with distinct structural and dynamic characteristics [1] [2]. This Schiff base compound demonstrates the fundamental relationship between molecular structure and liquid crystalline behavior, making it an extensively studied model system for understanding phase transition phenomena.

Mesophase Identification and Classification

The compound exhibits four distinct phases in its thermal sequence: Crystal ↔ Smectic B ↔ Smectic A ↔ Nematic ↔ Isotropic, with transition temperatures of 37°C, 48.8°C, 63.7°C, and 78.5°C respectively [1]. This comprehensive mesomorphism allows for detailed investigation of multiple phase transition types within a single molecular system.

Nematic Phase Dynamics

The nematic phase of p-Butoxybenzylidene p-octylaniline exists between 63.7°C and 78.5°C, characterized by long-range orientational order without positional order [1] [3]. Polarized Raman scattering studies have revealed that the orientational order parameter displays a strong temperature dependence, with values consistent with molecular field theory predictions [1]. The nematic phase exhibits uniaxial symmetry with molecules showing preferential alignment along a common director while maintaining rotational freedom about their long molecular axes.

Dynamic light scattering investigations demonstrate that director fluctuations in the nematic phase follow the expected theoretical behavior, with correlation lengths that diverge as the system approaches the nematic-smectic A transition [4]. The elastic constants show temperature dependence that reflects the growing influence of smectic pre-ordering in the nematic phase, particularly evident in the splay elastic constant K₁ [5].

Smectic Phase Polymorphism (SmA, SmB, SmC)

p-Butoxybenzylidene p-octylaniline exhibits two distinct smectic phases: Smectic A and Smectic B, each characterized by unique structural arrangements and dynamic properties [1] [6]. The compound does not exhibit a Smectic C phase under normal conditions, making it particularly valuable for studying the direct Smectic A to Smectic B transition.

The Smectic A phase, stable between 48.8°C and 63.7°C, consists of molecules arranged in well-defined layers with their long axes perpendicular to the layer planes [1] [3]. X-ray diffraction studies reveal a layer spacing of approximately 30-40 Å, consistent with the molecular length. The intralayer structure maintains liquid-like disorder while preserving long-range positional correlation in the layer normal direction [6].

The Smectic B phase, occurring below 48.8°C, represents a higher-ordered smectic variant with enhanced in-plane molecular organization [7] [6]. Electron diffraction studies of freely suspended films demonstrate that this phase exhibits hexagonal in-plane packing while retaining the layered structure characteristic of smectic phases [8]. The transition from Smectic A to Smectic B involves a significant increase in the orientational order parameter and the emergence of additional positional correlations within the layers.

Thermal diffusivity measurements reveal that both smectic phases maintain significant anisotropy, with thermal diffusivity parallel to the molecular axis (D∥) consistently greater than perpendicular diffusivity (D⊥) [3]. The anisotropy ratio D∥/D⊥ remains approximately 2.1-2.3 across both smectic phases, indicating that the fundamental molecular orientation is preserved despite the structural differences between SmA and SmB phases.

Isotropic Phase Transition Kinetics

The nematic-to-isotropic transition at 78.5°C represents a first-order phase transition characterized by discontinuous changes in density, birefringence, and orientational order parameters [1] [9]. Raman spectroscopy studies demonstrate that the orientational order parameter drops abruptly to zero at the transition temperature, consistent with the Maier-Saupe mean field prediction for first-order behavior [1].

The kinetics of the isotropic-nematic transition exhibit strong dependence on thermal history and cooling rate [10]. Rapid cooling can result in supercooling effects, where the nematic phase persists several degrees below the equilibrium transition temperature. Conversely, heating through the transition shows minimal superheating, indicating asymmetric nucleation barriers for the forward and reverse transitions.

Pretransitional Phenomena in Smectic-Nematic Systems

The approach to the smectic A-nematic transition in p-Butoxybenzylidene p-octylaniline exhibits significant pretransitional effects that extend several degrees into the nematic phase [4] [11]. These phenomena manifest as anomalous behavior in various physical properties, including birefringence, elastic constants, and dynamic response functions.

Birefringence measurements reveal pretransitional behavior extending approximately 0.3 K below the smectic A-nematic transition temperature [4]. The birefringence shows a parabolic temperature dependence in the smectic A phase and exhibits enhanced temperature sensitivity in the nematic phase as the transition is approached. This behavior reflects the growth of smectic order fluctuations that couple to the orientational order parameter.

Light scattering studies demonstrate that smectic fluctuations in the nematic phase follow power-law behavior characteristic of critical phenomena [5]. The correlation length parallel to the molecular axis diverges with a critical exponent ν∥ ≈ 0.70, while the perpendicular correlation length shows less dramatic but still significant growth [12]. These fluctuations contribute to the observed anomalies in transport properties and elastic constants.

The splay elastic constant K₁ shows particularly strong pretransitional enhancement, increasing by factors of 2-3 as the smectic transition is approached from the nematic side [5]. This enhancement arises from the coupling between orientational and positional order parameters, where smectic fluctuations effectively stiffen the nematic phase against splay deformations.

Temperature-Dependent Phase Diagram Construction

The complete phase diagram of p-Butoxybenzylidene p-octylaniline has been constructed through comprehensive calorimetric and optical studies [1] [13]. The diagram reveals several important features that illuminate the underlying thermodynamic relationships between phases.

| Phase | Temperature Range (°C) | Enthalpy Change (kJ/mol) | Order of Transition |

|---|---|---|---|

| Crystal → Smectic B | 37 | High | First Order |

| Smectic B → Smectic A | 48.8 | Moderate | First Order |

| Smectic A → Nematic | 63.7 | Low | Second Order |

| Nematic → Isotropic | 78.5 | Moderate | First Order |

The smectic A to nematic transition exhibits characteristics of a second-order phase transition, with the smectic order parameter continuously approaching zero as the transition temperature is reached from below [1] [14]. This contrasts with the first-order nature of the other transitions in the sequence, reflecting the different symmetry relationships between the phases.

Pressure dependence studies reveal that all transition temperatures increase with applied pressure, with slopes dT/dP that differ significantly between transitions [15]. The nematic-isotropic transition shows the steepest pressure dependence, while the smectic transitions exhibit more modest pressure effects. These observations provide insights into the volume changes associated with each transition and the relative importance of excluded volume effects versus attractive interactions.

The phase diagram also reveals the existence of a tricritical point in related homologous compounds, where the order of the smectic A-nematic transition changes from second to first order [15] [14]. This behavior highlights the delicate balance between different intermolecular interactions and their temperature dependence in determining phase stability.